Demethylbatatasin IV is a stilbenoid.

Demethylbatatasin IV

CAS No.: 113276-63-4

Cat. No.: VC1680739

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113276-63-4 |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

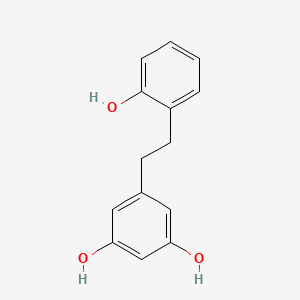

| IUPAC Name | 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2 |

| Standard InChI Key | QNLYZTMYRVYPMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O |

| Canonical SMILES | C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O |

Introduction

Chemical Structure and Properties

Demethylbatatasin IV (CAS: 113276-63-4) is a stilbenoid with molecular formula C14H14O3 and molecular weight of 230.26 g/mol . It belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety . The compound is more specifically a trihydroxybibenzyl derivative, featuring three hydroxyl groups positioned on two benzene rings connected by an ethyl bridge, giving it the systematic name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol .

The compound has several synonyms in scientific literature, including 2',3,5-trihydroxybibenzyl and 5-(2-Hydroxyphenethyl)-1,3-benzenediol . Its structural details can be represented through various notations:

-

SMILES: C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

-

InChI: InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2

Physical and Spectroscopic Properties

As a stilbenoid, Demethylbatatasin IV possesses characteristic physical properties that facilitate its identification and analysis. Spectroscopic data shows predictable collision cross-section measurements across various adduct forms:

Table 1: Predicted Collision Cross Section Data for Demethylbatatasin IV

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 231.10158 | 151.3 |

| [M+Na]+ | 253.08352 | 165.4 |

| [M+NH4]+ | 248.12812 | 159.2 |

| [M+K]+ | 269.05746 | 158.7 |

| [M-H]- | 229.08702 | 154.6 |

| [M+Na-2H]- | 251.06897 | 159.2 |

| [M]+ | 230.09375 | 154.2 |

| [M]- | 230.09485 | 154.2 |

These spectroscopic parameters are valuable for the identification and quantification of Demethylbatatasin IV in complex biological matrices using advanced analytical techniques such as mass spectrometry.

Natural Sources and Distribution

Demethylbatatasin IV has been predominantly identified in various species of the genus Dioscorea (yams), which are economically important crops with numerous pharmaceutical applications .

Plant Species Containing Demethylbatatasin IV

The compound has been specifically reported in:

-

Dioscorea oppositifolia

-

Dioscorea dumetorum

-

Dioscorea alata (Water yam/Purple yam)

These Dioscorea species are widely distributed throughout tropical regions of the world. The presence of Demethylbatatasin IV has been confirmed in plant samples from various geographical locations, including China and Nigeria .

Plant Parts and Extraction

Demethylbatatasin IV is primarily found in the tubers and bulbils of Dioscorea species . The compound can be extracted using various solvents, with methanol extracts frequently employed in research studies . Cold methanol extraction of Dioscorea alata tubers has been specifically documented as an effective method for isolating this compound along with other bioactive constituents .

| Ligand | TotalEnergy | VDW | HBond | Elec | AverConPair |

|---|---|---|---|---|---|

| Demethylbatatasin IV | -69.0439 | -50.1972 | -18.8467 | 0 | 23.8824 |

These binding energies indicate strong interactions with target receptors, comparable to other established phytochemicals. The relatively high hydrogen bonding contribution (-18.8467) suggests specific and potentially stable interactions with receptor binding pockets.

Analytical Methods and Identification

Several analytical approaches have been employed for the identification and quantification of Demethylbatatasin IV in plant materials and experimental studies.

Chromatographic Techniques

Chromatographic methods are commonly used for the isolation and purification of Demethylbatatasin IV:

-

ZIC-HILIC column chromatography has been specifically recommended for the semi-preparative isolation of the compound from D. alata tubers .

-

Bio-activity guided fractionation has been employed to isolate antimicrobial compounds, including Demethylbatatasin IV, from Dioscorea species .

Spectroscopic Identification

Structure-Activity Relationships and Comparison with Related Compounds

Demethylbatatasin IV belongs to a larger family of stilbenoid compounds found in Dioscorea species, including batatasin III and other related structures. The presence of three hydroxyl groups in specific positions on the bibenzyl scaffold is considered crucial for its biological activities.

The name "Demethylbatatasin IV" suggests it is a demethylated derivative of Batatasin IV, indicating the absence of a methyl group compared to the parent compound. This structural difference may significantly impact its biological activity profile and receptor binding characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume